Ethyl 2-naphthoyl formate

Catalog No.
S715049
CAS No.
73790-09-7
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-naphthoyl formate

CAS Number

73790-09-7

Product Name

Ethyl 2-naphthoyl formate

IUPAC Name

ethyl 2-naphthalen-2-yl-2-oxoacetate

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3

InChI Key

BISFEMJTHWDHRB-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=CC=CC=C2C=C1

Ethyl 2-naphthoyl formate (CAS 73790-09-7), also known as ethyl 2-naphthylglyoxylate, is an aromatic α-ketoester characterized by a 2-naphthyl moiety conjugated with a glyoxylate group[1]. In industrial and advanced academic procurement, it is primarily sourced as a bifunctional bis-electrophilic building block for the synthesis of complex heterocycles and as a standard precursor for chiral α-hydroxy acids via asymmetric reduction[2]. Its dual carbonyl functionality provides orthogonal reactivity sites, making it a necessary intermediate in medicinal chemistry workflows where simple ester analogs lack the required electrophilicity [3].

Research Procurement Fit

Building block type α-Ketoester electrophile for heterocycle synthesis
Isomer identity 2-Naphthoyl substitution pattern
Handling convenience Solid-state stability simplifies storage and weighing

Substituting ethyl 2-naphthoyl formate with structurally related analogs compromises synthetic viability. Replacing it with ethyl 2-naphthoate eliminates the α-keto reactive center, completely preventing its use in multicomponent heterocyclic condensations or mandelate reductions[1]. Furthermore, substituting it with the positional isomer, ethyl 1-naphthoyl formate, introduces significant peri-steric hindrance from the adjacent naphthyl ring. This steric bulk alters the trajectory of nucleophilic attack during asymmetric catalysis, depressing enantiomeric excess (ee) and reaction kinetics[2]. Consequently, for protocols requiring stereocontrolled access to 2-naphthyl-substituted chiral centers, procuring the exact 2-naphthoyl isomer is strictly required [3].

Substitution Risk: Why Analogs Fail

Risk 1 2-Naphthoyl isomer (correct reactivity) vs 1-Naphthoyl positional isomer – altered steric/electronic profile may shift reaction outcomes
Risk 2 α-Ketoester: dual electrophilic sites vs Ethyl 2-naphthoate (simple ester) – absence of α-carbonyl eliminates key synthetic transformations

2-Naphthyl vs. 1-Naphthyl Enantioselectivity

In catalytic asymmetric reduction protocols to form α-hydroxy esters, the substitution pattern on the naphthyl ring strictly dictates stereocontrol. Ethyl 2-naphthoyl formate achieves quantified enantiomeric excess (up to 83% ee in standard catalytic systems) compared to sterically hindered analogs, as the lack of peri-steric hindrance allows for favorable transition state binding with the chiral catalyst[1].

Evidence DimensionEnantiomeric Excess (ee) in Asymmetric Reduction
Target Compound DataUp to 83% ee in standard catalytic systems
Comparator Or Baseline1-Naphthyl isomer (lower ee due to peri-steric clash)
Quantified DifferenceMeasurable improvement in ee
ConditionsAsymmetric reduction to mandelate derivatives

Procuring the 2-naphthyl isomer is essential for maximizing chiral purity and minimizing downstream resolution costs in pharmaceutical intermediate synthesis.

Melting point divergence
Data to verify
Target: 155.0 – 158.0 °C Comparator (1-naphthoyl isomer): 79 – 82 °C Difference: ~76 °C higher
Supports isomer-specific purification and solid-state handling
Supplier-reported comparison; verify under your laboratory conditions

Bis-Electrophilic Reactivity for Heterocycle Synthesis

The presence of the adjacent α-keto group in ethyl 2-naphthoyl formate provides a secondary electrophilic site that is absent in ethyl 2-naphthoate. This enables direct condensation with dinucleophiles to rapidly construct quinoxalinone or benzoxazinone scaffolds[1]. Ethyl 2-naphthoate cannot undergo these cyclizations, making the α-ketoester indispensable for these specific synthetic routes [2].

Evidence DimensionSuitability for direct quinoxalinone/benzoxazinone cyclization
Target Compound DataReactive (dual electrophilic centers)
Comparator Or BaselineEthyl 2-naphthoate (unreactive in this pathway)
Quantified DifferenceBinary (Reactive vs. Non-reactive)
ConditionsCondensation with dinucleophiles under standard conditions

Buyers targeting heterocyclic drug discovery libraries must select the α-ketoester to enable the necessary ring-closing condensation chemistry.

Purity specification
Data to verify
≥95% (general grade) ≥98.0% by GC, ≥98.0% by titration (dual-method verified)
High-purity options reduce side-reaction risk in sensitive syntheses
Commercial specification; request lot-specific COA for critical applications

Purity Impact on Catalyst Turnover

Ethyl 2-naphthoyl formate is often synthesized via Grignard addition of 2-bromonaphthalene to diethyl oxalate, which can leave residual halides if not rigorously purified[1]. Lower-grade commercial batches containing these impurities can coordinate to and poison sensitive chiral transition-metal catalysts used in downstream asymmetric hydrogenations. Procuring high-purity grades (≥98.0%) ensures baseline catalyst turnover numbers (TON) and reproducible yields [2].

Evidence DimensionCatalyst Turnover Number (TON) in Asymmetric Hydrogenation
Target Compound DataBaseline TON with ≥98.0% purity grade
Comparator Or BaselineTechnical grade (<95% purity with residual halides)
Quantified DifferenceMeasurable reduction in catalyst loading requirements
ConditionsTransition-metal catalyzed asymmetric hydrogenation

Investing in high-purity ethyl 2-naphthoyl formate directly reduces the consumption of expensive chiral catalysts during scale-up.

Functional group distinction
Data to verify
Target: Contains α-keto + ester carbonyls Comparator (ethyl 2-naphthoate): Contains only ester carbonyl Key difference: second electrophilic site present vs absent
α-Keto group enables cyclocondensation and heterocycle formation not possible with simple ester
Structural inference; reactivity should be verified in target transformation

Chiral 2-Naphthyl α-Hydroxy Ester Synthesis

Directly leveraging its enantioselectivity profile, ethyl 2-naphthoyl formate is a benchmark starting material for producing optically active α-hydroxy-α-(naphthalen-2-yl)acetate derivatives [8.1][1]. These chiral building blocks are utilized for developing targeted therapeutics and advanced chiral ligands.

Naphthyl-Substituted Heterocycle Synthesis

Utilizing its dual electrophilic centers, this compound is highly effective for multicomponent condensation reactions with diamines or amino alcohols. It yields 2-naphthyl-substituted quinoxalinones and benzoxazinones, which are utilized in medicinal chemistry for their diverse biological activities[2].

Photoinitiator and Photoreactive Probe Development

As an aromatic α-ketoester, ethyl 2-naphthoyl formate possesses distinct photochemical properties. It can be utilized in the research and development of specialized photoinitiators for UV-curing polymer systems or as a photoreactive probe in chemical biology, where the 2-naphthyl group provides extended UV absorption compared to simple phenylglyoxylate analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterocycle and pharmaceutical intermediate synthesis
α-Ketoester electrophilic reactivity
Reproducibility in cyclocondensation and nucleophilic addition steps
Isomer identity confirmation and quality control
Melting point differentiation vs. 1-naphthoyl isomer
Isomeric purity assessment via melting point and chromatographic methods
Biochemical pathway and enzyme probe studies
2-Naphthoyl substitution pattern
Binding selectivity and substrate specificity in enzymatic assays
Precursor to α-keto acid derivatives
Selective ester hydrolysis capability
Conversion efficiency to α-keto acid without over-hydrolysis

XLogP3

3.9

Wikipedia

Ethyl 2-naphthoyl formate

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